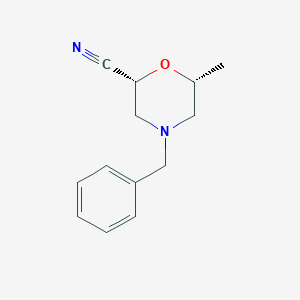

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Vue d'ensemble

Description

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a compound of significant interest in the fields of chemistry and biology.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

The primary target of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, also known as (2R,6R)-hydroxynorketamine (HNK), is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals . The compound also interacts with N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

(2R,6R)-HNK reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Unlike ketamine, (2R,6R)-HNK has NMDA-independent action; it works on the AMPA receptors by activating them in an early and sustained manner .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of AMPA and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is currently under investigation. A phase 1 clinical trial has been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics . The compound was administered intravenously over a 40-minute period .

Result of Action

(2R,6R)-HNK has been shown to reduce symptoms of treatment-resistant major depression . It can alter cognitive function, with effects on explicit and implicit memory . The compound can improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Action Environment

The antidepressant actions of (2R,6R)-HNK are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . Environmental factors that influence these pathways could potentially affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile interacts with several biomolecules, including enzymes and proteins, to exert its effects . It is believed to modulate glutamate modulation via actions at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Additionally, it is involved in downstream activation of brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways to potentiate synaptic plasticity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that it has a rapid onset of action, with effects observable within hours of administration . Its effects are also long-lasting, providing relief from symptoms for up to a week after a single dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it has been shown to provide effective relief of pain hypersensitivity . At higher doses, it may lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it is known to improve the glymphatic circulation function .

Subcellular Localization

It is believed to be localized in various compartments or organelles within the cell, potentially directed by targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves several steps. One common method includes the use of Negishi coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organometallic compounds and halides . This method is favored for its ability to produce high yields and its versatility in forming complex molecular structures.

Analyse Des Réactions Chimiques

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Activité Biologique

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a morpholine derivative that has garnered attention for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHN

- IUPAC Name : this compound

This structure includes a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom, along with a benzyl group and a carbonitrile functional group. These components are crucial for its interaction with biological targets.

Receptor Interactions

Research indicates that this compound acts as an antagonist for tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. Tachykinin receptors are involved in various physiological processes including pain perception, inflammation, and neurogenic responses.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Effect |

|---|---|---|

| Antagonism | Neurokinin-1 (NK1) | Inhibition of pain signaling |

| Anti-inflammatory | Multiple pathways | Reduction in inflammatory response |

| Anthelmintic | Various parasites | Efficacy against helminths |

Case Studies

- Pain Management : A study demonstrated that this compound significantly reduced pain responses in animal models by blocking NK1 receptor activation. This suggests potential applications in treating chronic pain conditions.

- Inflammation : In vitro studies showed that this compound inhibited the release of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.

- Anthelmintic Activity : The compound was tested against various parasitic worms, showing promising results in reducing worm burden in infected models. This positions it as a candidate for further development in antiparasitic therapies.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit tachykinin receptors. By preventing the binding of endogenous tachykinins like substance P, this compound modulates pain pathways and inflammatory responses.

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed:

- Absorption and Distribution : Studies suggest favorable absorption characteristics with significant bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Safety Profile : Preliminary toxicity studies indicate a relatively safe profile at therapeutic doses.

Propriétés

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNZEFGACMFGY-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.